molecular formula C11H20N2O5 B13394644 2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B13394644
M. Wt: 260.29 g/mol
InChI Key: ZXOMLJGTABQBQW-UHFFFAOYSA-N
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Description

AC-DAB(BOC)-OH, also known as N-α-(tert-Butoxycarbonyl)-N-δ-(2-amino-2-carboxyethyl)-L-ornithine, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is widely used in organic synthesis to temporarily mask reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-DAB(BOC)-OH typically involves the protection of the amino group of L-ornithine with a tert-butoxycarbonyl (BOC) group. This can be achieved through the reaction of L-ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of AC-DAB(BOC)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

AC-DAB(BOC)-OH undergoes various chemical reactions, including:

    Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

    Deprotection: L-ornithine with a free amino group.

    Coupling: Peptides or peptide derivatives with AC-DAB(BOC)-OH incorporated into the sequence.

Scientific Research Applications

AC-DAB(BOC)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and peptide-based compounds.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of AC-DAB(BOC)-OH primarily involves its role as a protecting group in peptide synthesis. The BOC group temporarily masks the amino group, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization or incorporation into peptide chains.

Comparison with Similar Compounds

Similar Compounds

    N-α-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): Similar to AC-DAB(BOC)-OH but with a different side chain.

    N-α-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH): Another amino acid derivative with a BOC protecting group.

Uniqueness

AC-DAB(BOC)-OH is unique due to its specific side chain structure, which includes an additional amino and carboxyl group. This makes it particularly useful in the synthesis of complex peptides and peptide-based compounds, offering more versatility in the design of peptide sequences.

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)

InChI Key

ZXOMLJGTABQBQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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